molecular formula C14H11FO3 B3090909 3-(2-Fluorophenyl)-5-methoxybenzoic acid CAS No. 1214364-24-5

3-(2-Fluorophenyl)-5-methoxybenzoic acid

Cat. No. B3090909
CAS RN: 1214364-24-5
M. Wt: 246.23 g/mol
InChI Key: OYICVSZJZCZDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)-5-methoxybenzoic acid, also known as 2-fluoro-5-methoxybenzoic acid (FMBA), is an organic compound belonging to the class of phenylacetic acids. It is a white crystalline solid with a melting point of 143°C. FMBA has been studied for its potential applications in the field of medicinal chemistry and has been used in various scientific research applications.

Scientific Research Applications

Synthesis and Building Blocks

One area of research involving compounds related to "3-(2-Fluorophenyl)-5-methoxybenzoic acid" focuses on the synthesis of key fluoro building blocks through the Fries rearrangement. For example, the scalable synthesis of fluorinated building blocks like 3-fluoro-4-methoxybenzoyl chloride, which is derived from 2-fluorophenyl acetate, demonstrates the compound's utility in organic synthesis. This process, performed on a kilogram scale, highlights its industrial feasibility for producing high-yield fluorinated compounds (Yerande et al., 2014).

Bioactive Compounds Discovery

Another significant application is in the discovery of bioactive compounds from natural sources. For instance, phenyl ether derivatives isolated from the marine-derived fungus Aspergillus carneus have shown strong antioxidant activity. These compounds, including variations of methoxybenzoic acid structures, underline the potential of such chemical frameworks in developing new antioxidants (Xu et al., 2017).

Advanced Materials Development

Furthermore, derivatives of "3-(2-Fluorophenyl)-5-methoxybenzoic acid" have been investigated for their application in advanced materials. For example, compounds with similar structures have been utilized in the creation of fluorescent probes for sensing pH and metal cations. The high sensitivity and selectivity of these probes highlight the potential of fluorophenyl methoxybenzoic acids in developing novel sensing technologies (Tanaka et al., 2001).

Pharmacological Research

In pharmacological research, fluorine-containing compounds, including those related to "3-(2-Fluorophenyl)-5-methoxybenzoic acid," have been synthesized for their potential antibacterial properties. The exploration of these compounds demonstrates their relevance in developing new antibacterial agents, showcasing the importance of fluorine substitution in pharmaceutical chemistry (Holla et al., 2003).

properties

IUPAC Name

3-(2-fluorophenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-11-7-9(6-10(8-11)14(16)17)12-4-2-3-5-13(12)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYICVSZJZCZDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673390
Record name 2'-Fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)-5-methoxybenzoic acid

CAS RN

1214364-24-5
Record name 2'-Fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Fluorophenyl)-5-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Fluorophenyl)-5-methoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
3-(2-Fluorophenyl)-5-methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
3-(2-Fluorophenyl)-5-methoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
3-(2-Fluorophenyl)-5-methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
3-(2-Fluorophenyl)-5-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.